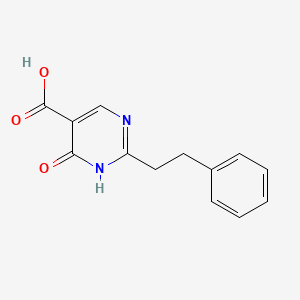
6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid has been explored through various methods. For example, the improved preparation of 2-oxo-6-thioxo-1,2,3,6-hexahydropyrimidine-4-carboxylic acid, a potent inhibitor of dihydroorotase, highlights the synthetic approach involving thiation and subsequent de-protection steps (Batty et al., 1997). Another approach described the multicomponent reaction leading to the synthesis of 6-thioxo-1,6-dihydropyrimidine-5-carboxylate, demonstrating the versatility of synthesis strategies in this compound class (Pekparlak et al., 2018).
Molecular Structure Analysis
The molecular and electronic structures of dihydropyrimidine derivatives have been thoroughly investigated, revealing that these compounds typically possess a planar equilibrium geometry. However, the dihydropyrimidine ring can exhibit conformational flexibility, as demonstrated in the study of 1,6-dihydropyrimidine and its oxo, imino, and methylene derivatives (Shishkin & Antonov, 1996).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives encompass a wide range, including oxidation reactions. For instance, the oxidation of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives with selenium dioxide studied the influence of the substituent on the reaction outcome (Khanina & Dubur, 1982).
Physical Properties Analysis
The physical properties, including the crystal packing and conformation, of dihydropyrimidine derivatives have been examined. The study of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, for instance, revealed a screw-boat conformation for the dihydropyrimidine ring and highlighted the significance of intermolecular hydrogen bonding in stabilizing the crystal structure (Cheng et al., 2008).
Chemical Properties Analysis
Research into the chemical properties of this compound derivatives has provided insights into their reactivity and potential chemical transformations. For example, the study on the synthesis and reactions of biginelli compounds discussed the preparation and resolution of stable 5-dihydropyrimidinecarboxylic acid, contributing to the understanding of the chemical behavior of these compounds (Kappe et al., 1992).
Scientific Research Applications
Synthesis and Chemical Reactions Various reactions involving derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, related to 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid, have been extensively studied. These compounds, known as Biginelli-compounds, have been synthesized and their reactions investigated, including methylation, acylation, and the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). Additionally, these compounds have been utilized in the synthesis of new 6-Oxo-1,6-Dihydropyrimidin-5-Carboxamides, showing promising antibacterial and antioxidant activities (Rambabu et al., 2021).
Antimicrobial Evaluation A series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids, structurally related to the compound , have shown significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).
Biological Activities Derivatives of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, closely related to this compound, have been explored for their wide range of biological activities. This includes the synthesis of compounds with antiallergic activity, as well as investigations into their crystal structure and intermolecular interactions (Juby et al., 1979). Additionally, these compounds have been evaluated for their anti-HIV-1 Integrase activity, with certain derivatives showing significant inhibition against the enzyme (Ramajayam et al., 2009).
Structural and Spectroscopic Analysis Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound similar to this compound, has been structurally characterized, revealing its conformation and crystal packing stabilized by hydrogen bonds (Mohideen et al., 2008).
Mechanism of Action
Target of Action
The primary target of 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . It plays a crucial role in the effective treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with its target, XO, by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . This interaction inhibits the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
By inhibiting XO, the compound affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . This results in a decrease in uric acid levels in the body, which is beneficial in the treatment of hyperuricemia and gout .
Result of Action
The primary result of the compound’s action is the inhibition of XO, leading to a decrease in uric acid production . This can help to alleviate symptoms associated with hyperuricemia and gout, conditions characterized by high levels of uric acid in the blood .
Future Directions
The future directions for research on 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid could involve further exploration of its potential as a xanthine oxidase inhibitor . This could include more detailed studies on its mechanism of action, as well as investigations into its potential therapeutic applications .
properties
IUPAC Name |
6-oxo-2-(2-phenylethyl)-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12-10(13(17)18)8-14-11(15-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDFWBSOKAKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)
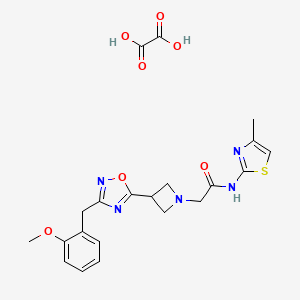
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)
![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)
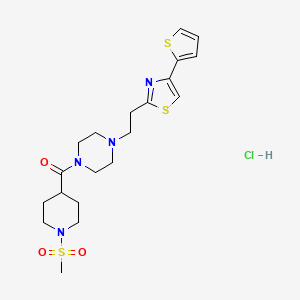
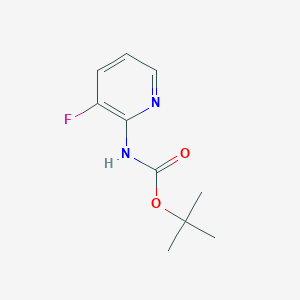
![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)


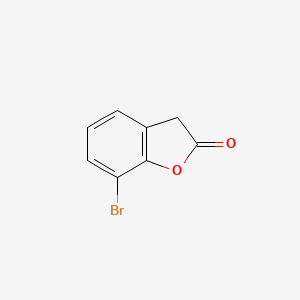
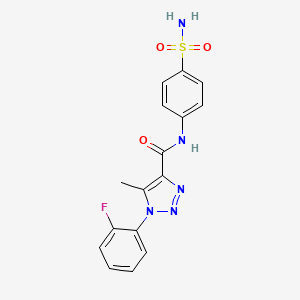
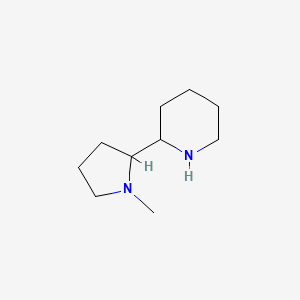
![4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2493244.png)